

An In-depth Technical Guide to the Synthesis of Tos-PEG2-acid

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Compound of Interest

Compound Name: *Tos-PEG2-acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Tos-PEG2-acid** (2-(2-(tosyloxy)ethoxy)acetic acid), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). **Tos-PEG2-acid** features a terminal tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and alcohols, and a carboxylic acid moiety for conjugation to primary amines via amide bond formation. The short diethylene glycol (PEG2) spacer enhances aqueous solubility and provides flexibility.

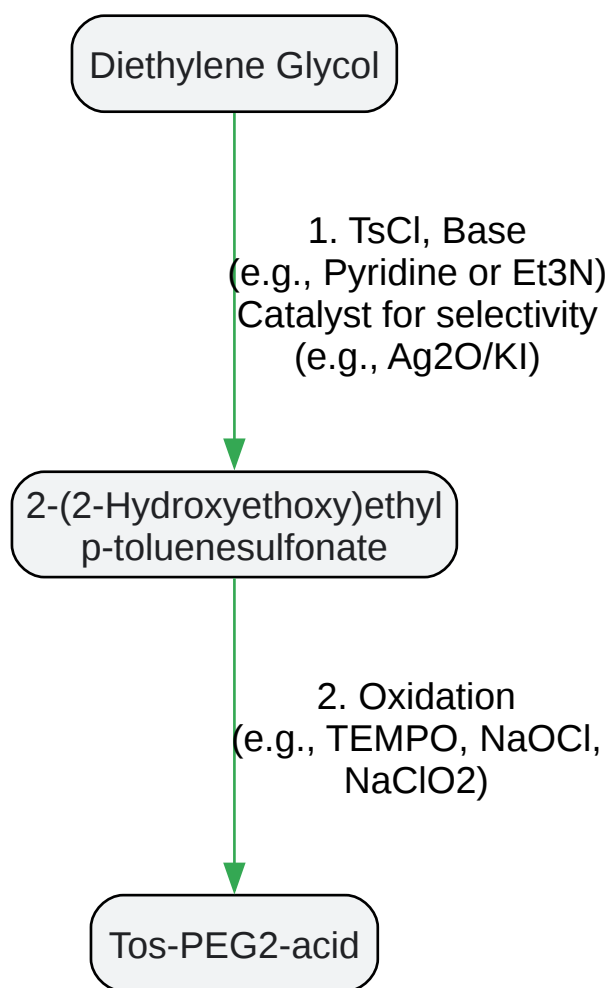
Chemical and Physical Properties

The key properties of **Tos-PEG2-acid** are summarized in the table below, compiled from various chemical suppliers.

Property	Value	Reference(s)
Chemical Name	2-(2-(tosyloxy)ethoxy)acetic acid	[1][2]
Synonyms	Tos-PEG2-carboxylic acid	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₆ S	[3]
Molecular Weight	288.30 g/mol	[4]
CAS Number	2111895-60-2	
Appearance	White to off-white solid or oil	
Purity	Typically ≥95%	
Solubility	Soluble in DMSO, DMF, aqueous buffers	
Storage Conditions	Store at -20°C, keep dry and protected from light	

Synthetic Pathway

The synthesis of **Tos-PEG2-acid** is generally achieved through a two-step process starting from diethylene glycol. The first step is a selective monotosylation of one of the primary alcohol groups, which is a critical challenge due to the symmetrical nature of the starting material. The second step involves the oxidation of the remaining primary alcohol to a carboxylic acid.



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Caption: Synthetic route for **Tos-PEG2-acid** from diethylene glycol.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of **Tos-PEG2-acid**, adapted from procedures for similar chemical transformations.

Step 1: Selective Monotosylation of Diethylene Glycol

This procedure aims to selectively tosylate one of the two primary hydroxyl groups of diethylene glycol. The use of a catalyst like silver(I) oxide is reported to enhance the selectivity for monotosylation over ditosylation.

Materials:

- Diethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Silver(I) oxide (Ag_2O)
- Potassium iodide (KI)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- To a stirred solution of diethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM), add silver(I) oxide (Ag_2O , 1.5 equivalents) and potassium iodide (KI, 0.2 equivalents).
- Cool the mixture to 0°C using an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in anhydrous DCM to the reaction mixture over 1-2 hours.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
- Wash the filtrate sequentially with saturated aqueous NaHCO_3 solution, water, and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the desired monotosylated intermediate, 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate.

Step 2: Oxidation of 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate to Tos-PEG2-acid

This protocol utilizes a TEMPO-catalyzed oxidation system, which is known for its mild conditions and compatibility with various functional groups.

Materials:

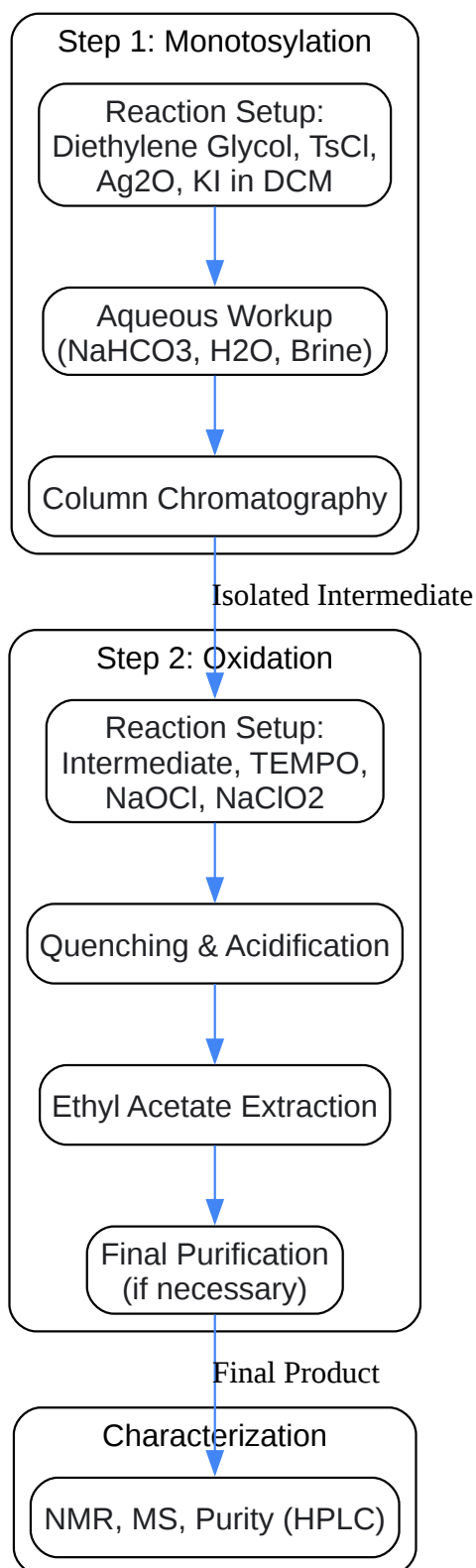
- 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate (from Step 1)
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
- Sodium chlorite (NaClO_2)
- Phosphate buffer (pH ~6.5)
- Acetonitrile
- tert-Butanol
- Sodium sulfite (Na_2SO_3)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate (1 equivalent) in a mixture of acetonitrile and phosphate buffer.
- Add TEMPO (catalytic amount, e.g., 0.01-0.05 equivalents) to the solution.
- In a separate flask, prepare a solution of sodium chlorite (NaClO_2 , ~1.5 equivalents) in water.
- Cool the reaction mixture to 0°C.
- Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite (NaOCl , catalytic amount, e.g., 0.02 equivalents) to the reaction mixture, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
- Quench the reaction by adding an aqueous solution of sodium sulfite (Na_2SO_3) and stir for 30 minutes.
- Acidify the mixture to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3 times).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the final product, **Tos-PEG2-acid**. Further purification can be performed by recrystallization or column chromatography if necessary.

Experimental Workflow and Logic

The overall experimental process follows a logical sequence of synthesis, purification, and characterization.



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Caption: General experimental workflow for the synthesis of **Tos-PEG2-acid**.

Conclusion

The synthesis of **Tos-PEG2-acid** is a valuable process for obtaining a versatile bifunctional linker for applications in medicinal chemistry and drug development. The key to a successful synthesis lies in the controlled, selective monotosylation of diethylene glycol, followed by a mild and efficient oxidation of the remaining alcohol functionality. The protocols provided in this guide, based on established chemical principles, offer a robust framework for researchers to produce this important chemical entity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

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